4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a cyclohexene ring that is substituted with two chlorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine typically involves the reaction of morpholine with 2,6-dichlorocyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Morpholine} + \text{2,6-Dichlorocyclohexanone} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyclohexen-1-yl)morpholine: This compound is similar in structure but lacks the chlorine substitutions.
N-Morpholino-1-cyclohexene: Another related compound with a similar core structure.
Uniqueness
The presence of chlorine atoms in 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
CAS No. |
54494-82-5 |
---|---|
Molecular Formula |
C10H15Cl2NO |
Molecular Weight |
236.13 g/mol |
IUPAC Name |
4-(2,6-dichlorocyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C10H15Cl2NO/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h8H,1-7H2 |
InChI Key |
LOOPVJAKUMZTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C(C1)Cl)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.